molecular formula C5H4N2O3 B1316353 4-Hydroxypyrimidine-5-carboxylic acid CAS No. 65754-04-3

4-Hydroxypyrimidine-5-carboxylic acid

Cat. No.: B1316353
CAS No.: 65754-04-3
M. Wt: 140.1 g/mol
InChI Key: JKDACPUPAMICIA-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine-5-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

4-Hydroxypyrimidine-5-carboxylic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One notable interaction is with thymine 7-hydroxylase, an enzyme that catalyzes the conversion of 5-formyluracil to this compound . This interaction highlights the compound’s role in nucleotide metabolism. Additionally, this compound has been used to synthesize N1-alkylated uracil derivatives, further emphasizing its importance in biochemical synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antibacterial effects, which suggests its potential role in modulating cellular responses to bacterial infections . Furthermore, its impact on gene expression and cellular metabolism is evident from its involvement in nucleotide metabolism, which is crucial for DNA and RNA synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it interacts with thymine 7-hydroxylase, facilitating the conversion of 5-formyluracil to this compound . This interaction underscores the compound’s role in enzyme-mediated biochemical reactions. Additionally, the compound’s ability to inhibit or activate enzymes involved in nucleotide metabolism further elucidates its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its biochemical effects . Its degradation over time can lead to changes in its efficacy and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antibacterial effects, with higher doses leading to increased efficacy . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes such as thymine 7-hydroxylase, which catalyzes its formation from 5-formyluracil . This interaction highlights the compound’s role in the metabolic flux of nucleotide synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby influencing its biochemical effects . The transport mechanisms ensure that the compound reaches its site of action, enabling its participation in various biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a significant role in directing the compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate efficient synthesis. The scalability of these methods is crucial for meeting the demands of various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the hydroxyl or carboxyl groups .

Scientific Research Applications

4-Hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is similar in structure but has an additional hydroxyl group at position 2.

    2-Amino-4-hydroxypyrimidine-5-carboxylic acid:

Uniqueness: 4-Hydroxypyrimidine-5-carboxylic acid is unique due to its specific functional groups and their positions on the pyrimidine ring. These features contribute to its distinct reactivity and potential for forming a wide range of derivatives with diverse applications .

Properties

IUPAC Name

6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-6-2-7-4/h1-2H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDACPUPAMICIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568830
Record name 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65754-04-3
Record name 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3,4-dihydro-4-oxopyrimidine-5-carboxylate (K R Huffman, F C Schaefer and G A Peters, J. Org. Chem. (1962) 27, 551-8) (1.68 g) was dissolved in 1N NaOH (23 ml) and heated at 60° C. overnight. After cooling in ice, the solution was acidified to pH2 with 2N HCl, stirred 5 mins and the solid filtered off and dried under vacuum to give title compound (1.25 g).
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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